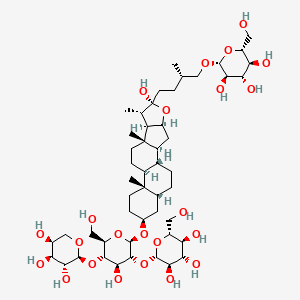

(25R)-Officinalisnin-II

Beschreibung

BenchChem offers high-quality (25R)-Officinalisnin-II suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (25R)-Officinalisnin-II including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C50H84O23 |

|---|---|

Molekulargewicht |

1053.2 g/mol |

IUPAC-Name |

(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-6-hydroxy-16-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C50H84O23/c1-20(18-65-44-39(61)36(58)34(56)29(15-51)68-44)7-12-50(64)21(2)32-28(73-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)67-47-43(72-46-40(62)37(59)35(57)30(16-52)69-46)41(63)42(31(17-53)70-47)71-45-38(60)33(55)27(54)19-66-45/h20-47,51-64H,5-19H2,1-4H3/t20-,21-,22+,23-,24+,25-,26-,27-,28-,29+,30+,31+,32-,33-,34+,35+,36-,37-,38+,39+,40+,41-,42+,43+,44+,45-,46-,47+,48-,49-,50+/m0/s1 |

InChI-Schlüssel |

TUDCHFPLNJLAIG-KMPGLCLVSA-N |

Isomerische SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)O[C@@]1(CC[C@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O |

Kanonische SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(CO7)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(25R)-Officinalisnin-II: A Technical Guide to Its Natural Source and Origin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(25R)-Officinalisnin-II is a furostanol glycoside, a type of steroidal saponin, that has been identified from a specific plant source. This technical guide provides a comprehensive overview of its natural origin, including details on the source organism, its geographical distribution, and general methodologies for its isolation and characterization. While specific biological activities for (25R)-Officinalisnin-II are not extensively documented in publicly available literature, this guide will also discuss the known therapeutic properties of related compounds from the same genus, offering insights into its potential pharmacological relevance.

Natural Source and Geographical Origin

(25R)-Officinalisnin-II is a naturally occurring compound isolated from the fruits of Asparagus curillus , a member of the Asparagaceae family.[1] This species is distinct from the common asparagus, Asparagus officinalis.

Asparagus curillus is a shrub that is primarily found in the temperate and tropical climates of the central Himalayan region , at altitudes ranging from 1000 to 2250 meters.[2][3][4] The native range of this plant includes the West and Central Himalayas and parts of India, such as Punjab, and Nepal.[5] In traditional Ayurvedic medicine, this plant is known as "shatawar" and has been used for various purposes.[2][3]

Phytochemical Profile of Asparagus curillus

Asparagus curillus is known to contain a variety of bioactive phytochemicals, with steroidal saponins being a prominent class of compounds.[2][3][6] Phytochemical investigations have revealed the presence of flavonoids, alkaloids, and saponins in this plant, which are recognized for their therapeutic properties.[2][4] The fruits, in particular, have been found to yield a mixture of oligofurostanosides and spirostanolglycosides, including (25R)-Officinalisnin-II.[1]

Experimental Protocols: Isolation and Characterization

General Isolation Workflow

Caption: General workflow for the isolation of (25R)-Officinalisnin-II.

1. Plant Material Collection and Preparation:

-

Mature fruits of Asparagus curillus are collected from their natural habitat in the central Himalayan region.

-

The fruits are air-dried in the shade to prevent the degradation of thermolabile compounds and then coarsely powdered.

2. Defatting:

-

The powdered fruit material is subjected to extraction with a non-polar solvent, such as petroleum ether or hexane, to remove lipids and other non-polar constituents. This is typically done using a Soxhlet apparatus.

3. Extraction of Saponins:

-

The defatted plant material is then extracted with methanol, a polar solvent suitable for dissolving saponins.[1] This extraction can be performed at room temperature with maceration or under reflux for several hours to ensure exhaustive extraction.

4. Concentration and Preliminary Purification:

-

The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

This crude extract is often subjected to solvent-solvent partitioning. For instance, it can be dissolved in water and partitioned with n-butanol. The saponins will preferentially move into the n-butanol layer.

5. Chromatographic Separation:

-

The butanolic extract is then subjected to column chromatography for further separation.

-

Silica gel column chromatography is commonly used, with a gradient elution system of chloroform-methanol or a similar solvent system of increasing polarity.

-

Sephadex LH-20 column chromatography can also be employed for size-exclusion separation of the saponin-rich fractions.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using appropriate visualization reagents (e.g., anisaldehyde-sulfuric acid reagent, which gives characteristic colors with saponins).

6. Final Purification:

-

Fractions containing the compound of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient to yield pure (25R)-Officinalisnin-II.

Characterization Methods

The structure of the isolated (25R)-Officinalisnin-II would be elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to establish the complete structure of the aglycone and the sugar moieties, as well as their linkage points.

-

Infrared (IR) Spectroscopy: To identify the presence of functional groups such as hydroxyl, ether, and glycosidic linkages.

-

Acid Hydrolysis: To cleave the glycosidic bonds and identify the constituent sugars by comparison with authentic standards using techniques like TLC or GC-MS.

Quantitative Data

Specific quantitative data for (25R)-Officinalisnin-II, such as its yield from Asparagus curillus fruits or its specific spectral data, are not available in the readily accessible literature. However, a general representation of the type of data that would be collected during its characterization is presented in the table below.

| Parameter | Expected Data Type |

| Molecular Formula | CxHyOz |

| Molecular Weight | Determined by High-Resolution Mass Spectrometry (HRMS) |

| 1H NMR | Chemical shifts (δ) in ppm, coupling constants (J) in Hz for all protons. |

| 13C NMR | Chemical shifts (δ) in ppm for all carbons. |

| Yield | Percentage yield (% w/w) from the dried plant material. |

| Melting Point | A specific temperature range (°C). |

| Optical Rotation | [α]D value in a specified solvent and concentration. |

Potential Biological Activities and Signaling Pathways

While no specific studies on the biological activity of (25R)-Officinalisnin-II were found, the broader class of steroidal saponins and furostanol glycosides from the Asparagus genus are known to possess a range of pharmacological effects. These provide a basis for hypothesizing the potential therapeutic relevance of (25R)-Officinalisnin-II.

Steroidal saponins from Asparagus species have been reported to exhibit the following activities:

-

Anti-inflammatory properties [6]

-

Cytotoxic effects against cancer cell lines [7]

-

Hypoglycemic effects [8]

A study on furostanol saponins from Asparagus racemosus demonstrated hypoglycemic activity mediated through the AMPK signaling pathway .[8] This pathway is a key regulator of cellular energy homeostasis.

Hypothesized Signaling Pathway

The following diagram illustrates a potential signaling pathway that could be modulated by furostanol glycosides like (25R)-Officinalisnin-II, based on findings for related compounds.

References

- 1. Steroidal saponins from Asparagus curillus fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. impactfactor.org [impactfactor.org]

- 6. Chemical constituents of Asparagus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digital.csic.es [digital.csic.es]

- 8. Furostanol saponins from Asparagus racemosus as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating (25R)-Officinalisnin-II from Asparagus curillus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of (25R)-Officinalisnin-II, a steroidal saponin from the plant Asparagus curillus. While specific literature detailing the isolation of this particular compound is scarce, this document outlines a robust, generalized methodology based on established protocols for the extraction and purification of steroidal saponins from the Asparagus genus. The guide covers experimental protocols, data presentation, and logical workflows to aid researchers in the successful isolation and further investigation of this potentially bioactive compound.

Asparagus curillus, a member of the Asparagaceae family, is known to be a rich source of steroidal saponins, including oligospirostanosides and oligofurostanosides.[1] These compounds are of significant interest to the pharmaceutical industry due to their diverse biological activities, which include anti-inflammatory, immunomodulatory, and cytotoxic effects.[2] This guide serves as a foundational resource for the isolation of (25R)-Officinalisnin-II to facilitate further pharmacological evaluation.

Comparative Quantitative Data of Saponins in Asparagus Species

| Asparagus Species | Plant Part | Compound/Fraction | Yield/Content | Reference |

| Asparagus officinalis | Fresh Waste | Total Saponins | 1.70% | [3] |

| Asparagus officinalis | Dry Waste | Total Saponins | 4.01% | [3] |

| Asparagus racemosus | Powdered Roots | Total Saponins | 5.44% | [2] |

| Asparagus adscendens | Roots | Methanolic Extract | 11.51-38.12% | |

| Asparagus adscendens | Roots | Hydrolyzed Aglycone | 3.52-26.91% | |

| Asparagus species (generic) | Roots | Saponin-rich extract | 3-6% | [4] |

Experimental Protocols

The following protocols are adapted from established methods for the isolation of steroidal saponins from Asparagus species.

Plant Material Collection and Preparation

-

Collection: Collect fresh, healthy rhizomes of Asparagus curillus.

-

Authentication: A plant taxonomist should authenticate the plant material.

-

Preparation: Wash the rhizomes thoroughly with distilled water to remove any soil and debris. Shade-dry the rhizomes at room temperature for 10-15 days. Once completely dry, grind the rhizomes into a coarse powder using a mechanical grinder.

Extraction of Crude Saponins

This process involves the extraction of a broad range of compounds, including saponins, from the prepared plant material.

References

An In-depth Technical Guide to (25R)-Officinalisnin-II: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(25R)-Officinalisnin-II is a steroidal saponin that has been isolated from plants of the Asparagus genus, notably from the roots of Asparagus filicinus. As a member of the vast family of saponins, this natural product is of significant interest to the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the chemical structure, experimental protocols for isolation and characterization, and known biological activities of (25R)-Officinalisnin-II, presenting key data in a structured format to facilitate research and development efforts.

Chemical Structure

(25R)-Officinalisnin-II is a furostanol glycoside. The core of its structure is a (25R)-furostanol aglycone, which is a C27 steroid characterized by a five-membered ring F that is fused via a spiroketal linkage to ring E. The "(25R)" designation specifies the stereochemistry at carbon 25 in the side chain. Attached to this aglycone are sugar moieties, forming the glycosidic part of the molecule. The exact nature and linkage of these sugar units are crucial for the compound's biological activity.

While the precise structure of (25R)-Officinalisnin-II is not widely depicted in common chemical databases, its identity as a known compound has been confirmed in literature focused on the phytochemical analysis of Asparagus species. It is often isolated alongside other known steroidal saponins.

Below is a generalized representation of a (25R)-furostanol glycoside skeleton to illustrate the core structure. The specific sugar attachments for Officinalisnin-II would be determined through detailed spectroscopic analysis as outlined in the experimental protocols.

An In-depth Technical Guide to (25R)-Officinalisnin-II: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(25R)-Officinalisnin-II is a complex steroidal saponin, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of (25R)-Officinalisnin-II. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development, particularly in the field of oncology. This document compiles available data on its molecular structure, physicochemical characteristics, and its potential as an anticancer agent, including its putative mechanism of action involving key cellular signaling pathways.

Chemical and Physical Properties

(25R)-Officinalisnin-II is a steroidal saponin originally isolated from the rhizomes of Polygonatum officinale (Solomon's seal). Its complex structure features a spirostanol aglycone linked to a branched oligosaccharide chain, contributing to its significant molecular weight and polarity.

Tabulated Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₅₀H₈₄O₂₃ | Supplier Data |

| Molecular Weight | 1053.19 g/mol | Supplier Data |

| CAS Number | 84800-14-6 | Supplier Data |

| Appearance | White powder | Inferred from related compounds |

| Melting Point | Not available | - |

| Solubility | Soluble in methanol, ethanol; sparingly soluble in water; insoluble in non-polar organic solvents. | Inferred from related compounds |

| Optical Rotation | Not available | - |

Note: Some physical properties are inferred based on the general characteristics of steroidal saponins due to the limited availability of specific experimental data for (25R)-Officinalisnin-II.

Experimental Protocols

The isolation and characterization of (25R)-Officinalisnin-II involve multi-step extraction and chromatographic purification, followed by spectroscopic analysis for structural elucidation.

Isolation of (25R)-Officinalisnin-II from Polygonatum officinale

Caption: Generalized workflow for the isolation of (25R)-Officinalisnin-II.

Methodology:

-

Extraction: The air-dried and powdered rhizomes of Polygonatum officinale are extracted exhaustively with 80% aqueous methanol at room temperature.

-

Concentration: The resulting extract is concentrated under reduced pressure to remove the methanol.

-

Partitioning: The aqueous concentrate is then partitioned with water-saturated n-butanol. The n-butanol layer, containing the saponins, is collected.

-

Column Chromatography: The butanol-soluble fraction is subjected to column chromatography on silica gel.

-

Gradient Elution: The column is eluted with a gradient of chloroform and methanol to separate the components based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing (25R)-Officinalisnin-II are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The structure of (25R)-Officinalisnin-II is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH), ether (C-O-C), and glycosidic linkages.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complete structure, including the stereochemistry of the aglycone and the sequence and linkage of the sugar units in the oligosaccharide chain.

Biological Activity and Signaling Pathways

Steroidal saponins from the genus Polygonatum have been reported to possess a range of biological activities, with anticancer effects being a primary focus of research. While specific studies on (25R)-Officinalisnin-II are limited, the activities of related saponins provide strong indications of its potential therapeutic value.

Anticancer Activity

Saponins isolated from Polygonatum species have demonstrated significant cytotoxic and pro-apoptotic effects against various cancer cell lines.[1][2] These compounds are known to induce cell cycle arrest and apoptosis, key mechanisms for inhibiting tumor growth.[3][4] The anticancer activity is often attributed to the modulation of key signaling pathways involved in cell survival and proliferation.

Postulated Signaling Pathways

Based on studies of structurally similar steroidal saponins, (25R)-Officinalisnin-II is likely to exert its anticancer effects by modulating one or more of the following signaling pathways:

-

PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival, proliferation, and growth. Many natural products, including saponins, have been shown to inhibit this pathway, leading to the suppression of tumor growth.[5]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[5] Modulation of this pathway can lead to the induction of apoptosis in cancer cells.

Caption: Postulated signaling pathways modulated by (25R)-Officinalisnin-II.

Conclusion and Future Directions

(25R)-Officinalisnin-II represents a promising lead compound for the development of novel anticancer therapies. Its complex steroidal saponin structure confers potent biological activity, likely through the modulation of critical cellular signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways.

Further research is warranted to fully elucidate the physical and chemical properties of this molecule. A detailed investigation into its biological activities against a broader range of cancer cell lines is necessary to establish a comprehensive pharmacological profile. Moreover, mechanistic studies are crucial to precisely define its molecular targets and signaling pathways. The development of synthetic or semi-synthetic routes to produce (25R)-Officinalisnin-II and its analogues would facilitate structure-activity relationship (SAR) studies and accelerate its journey from a natural product to a potential therapeutic agent.

References

- 1. journals.sbmu.ac.ir [journals.sbmu.ac.ir]

- 2. Frontiers | Anticancer Activities of Polygonum odoratum Lour.: A Systematic Review [frontiersin.org]

- 3. frontiersin.org [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Furostanol Glycosides in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furostanol glycosides, a class of steroidal saponins, are a diverse group of plant secondary metabolites with significant pharmacological interest. Their biosynthesis is a complex process, originating from the general steroid pathway and involving a series of hydroxylation and glycosylation steps catalyzed primarily by cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs). This technical guide provides an in-depth overview of the furostanol glycoside biosynthesis pathway, detailing the core enzymatic steps, regulatory mechanisms, and key experimental protocols for its investigation. Quantitative data on enzyme kinetics and metabolite analysis are summarized, and critical pathways and workflows are visualized to facilitate a deeper understanding for researchers in natural product chemistry, plant biology, and drug development.

The Core Biosynthetic Pathway: From Cholesterol to Furostanol Glycosides

The biosynthesis of furostanol glycosides begins with the cyclization of 2,3-oxidosqualene, a key intermediate in the isoprenoid pathway, to form cycloartenol. Following a series of modifications, cycloartenol is converted to cholesterol, which serves as the primary precursor for the steroidal backbone of these saponins.[1][2] The subsequent diversification of the cholesterol scaffold into various furostanol glycosides is primarily achieved through the action of two key enzyme families: cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs).

The general proposed pathway involves a series of hydroxylation reactions catalyzed by CYP450s at various positions on the cholesterol backbone, followed by the attachment of sugar moieties by UGTs. A key step in the formation of the characteristic furostan structure is the hydroxylation at the C-16, C-22, and C-26 positions.[1] Glycosylation, predominantly at the C-3 and C-26 positions, is crucial for the stability and biological activity of these compounds.

A well-studied example is the proposed biosynthesis of protodioscin, a common furostanol glycoside. This pathway involves the initial hydroxylation of cholesterol, followed by a series of glycosylation steps. The final step in the formation of many spirostanol glycosides is the enzymatic cleavage of the glucose unit at C-26 of the corresponding furostanol glycoside, a reaction catalyzed by β-glucosidases.

Key Enzymes and Intermediates

The precise sequence of enzymatic reactions and the full spectrum of intermediates can vary between plant species and even different tissues within the same plant. However, the core enzymatic players are well-established.

Table 1: Key Enzyme Families in Furostanol Glycoside Biosynthesis

| Enzyme Family | Abbreviation | Function | Key Genes/Examples |

| Cytochrome P450 Monooxygenases | CYP450s | Hydroxylation of the steroidal backbone | CYP90B1, CYP72A, CYP51 |

| UDP-Glycosyltransferases | UGTs | Glycosylation of the steroidal backbone | UGT71, UGT73 |

| β-Glucosidase | - | Conversion of furostanol to spirostanol glycosides | F26G (Furostanol glycoside 26-O-β-glucosidase) |

Diagram 1: Overview of the Furostanol Glycoside Biosynthetic Pathway

Caption: Generalized biosynthetic pathway of furostanol glycosides.

Quantitative Insights into the Pathway

Quantitative understanding of the furostanol glycoside biosynthetic pathway is crucial for metabolic engineering and optimizing production. This includes enzyme kinetics, metabolite concentrations, and gene expression levels. While comprehensive data is still being gathered, some studies have provided valuable quantitative information.

Table 2: Exemplary Quantitative Data for Enzymes in Steroid Biosynthesis

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Plant | Reference |

| CYP90B1 | Campesterol | - | - | Arabidopsis thaliana | [3] |

| CYP90D1 | 22-OH-4-en-3-one | 0.23 ± 0.03 | 0.08 ± 0.003 | Arabidopsis thaliana | [4] |

| CYP90D1 | 3-epi-6-deoxoCT | 0.26 ± 0.02 | 0.08 ± 0.002 | Arabidopsis thaliana | [4] |

Note: Data for enzymes directly involved in furostanol glycoside biosynthesis is limited. The presented data is for related enzymes in the broader steroid pathway.

Experimental Protocols

Elucidating the furostanol glycoside biosynthesis pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Heterologous Expression and Functional Characterization of CYP450s and UGTs

A common approach to characterize the function of candidate genes is through heterologous expression in a host organism, such as Escherichia coli or yeast (Saccharomyces cerevisiae).

Protocol 1: General Workflow for Functional Characterization of a Candidate Enzyme

-

Gene Isolation: Isolate the full-length cDNA of the candidate gene from the plant of interest using RT-PCR.

-

Vector Construction: Clone the cDNA into an appropriate expression vector.

-

Heterologous Expression: Transform the expression construct into the chosen host organism.

-

Protein Production and Extraction: Induce protein expression and prepare microsomal fractions (for membrane-bound enzymes like CYP450s) or soluble protein extracts.

-

Enzyme Assay: Incubate the recombinant enzyme with the putative substrate and necessary co-factors (e.g., NADPH for CYP450s, UDP-sugar for UGTs).

-

Product Analysis: Analyze the reaction products using techniques like HPLC, LC-MS, or GC-MS to confirm the enzyme's activity and identify the product.

Diagram 2: Experimental Workflow for Enzyme Functional Characterization

Caption: Workflow for heterologous expression and characterization.

Analysis of Furostanol Glycosides by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of furostanol glycosides in plant extracts.

Protocol 2: General Procedure for LC-MS/MS Analysis

-

Sample Preparation: Extract furostanol glycosides from plant material using a suitable solvent (e.g., methanol or ethanol). Perform solid-phase extraction (SPE) for sample clean-up and enrichment.

-

Chromatographic Separation: Separate the extracted compounds using a C18 reversed-phase HPLC column with a gradient elution of water and acetonitrile, often with additives like formic acid to improve ionization.

-

Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Select specific precursor-to-product ion transitions for each target analyte.

-

Quantification: Generate a calibration curve using authentic standards to quantify the concentration of furostanol glycosides in the samples.

Table 3: Example LC-MS/MS Parameters for Furostanol Glycoside Analysis

| Parameter | Value |

| Column | C18 (e.g., 2.1 x 50 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.03% formic acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Parameters adapted from a study on rat plasma and may require optimization for plant extracts.[5] |

Regulation of the Biosynthesis Pathway

The biosynthesis of furostanol glycosides is tightly regulated in response to developmental cues and environmental stimuli. Phytohormones, particularly jasmonates (jasmonic acid and its derivatives), play a key role in inducing the expression of genes involved in saponin biosynthesis.[6][7]

The jasmonate signaling pathway is initiated by the perception of jasmonic acid-isoleucine (JA-Ile) by the F-box protein COI1. This leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which can then activate the expression of downstream target genes, including those encoding CYP450s and UGTs in the furostanol glycoside pathway.[8][9]

Diagram 3: Jasmonate Signaling Pathway Regulating Furostanol Glycoside Biosynthesis

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of the cholesterol biosynthetic pathway in Dioscorea transversa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arabidopsis CYP90B1 catalyses the early C-22 hydroxylation of C27, C28 and C29 sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Metabolomics and Transcriptomics Resource for Identifying Candidate Genes in the Biosynthesis of Specialised Metabolites in Populus tremula - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plant Specialized Metabolism Regulated by Jasmonate Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transcriptome Analysis of JA Signal Transduction, Transcription Factors, and Monoterpene Biosynthesis Pathway in Response to Methyl Jasmonate Elicitation in Mentha canadensis L. [mdpi.com]

- 8. Transcriptome analysis reveals regulation mechanism of methyl jasmonate-induced terpenes biosynthesis in Curcuma wenyujin | PLOS One [journals.plos.org]

- 9. Jasmonate increases terpene synthase expression, leading to strawberry resistance to Botrytis cinerea infection - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Steroidal Saponins from Asparagus: Phytochemistry, Bioactivity, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Asparagus, belonging to the Asparagaceae family, encompasses over 300 species, many of which have been utilized for centuries in traditional medicine and as a culinary vegetable.[1][2] Beyond their nutritional value, Asparagus species are a rich source of bioactive phytochemicals, with steroidal saponins being one of the most significant classes of compounds.[3] These glycosylated steroids, characterized by a steroidal aglycone backbone, are responsible for a wide array of pharmacological activities, making them a subject of intense research for drug discovery and development.

Steroidal saponins from Asparagus are primarily classified into two types based on their aglycone structure: spirostanol and furostanol glycosides.[4] These compounds have demonstrated a range of biological effects, including cytotoxic, anti-tumor, cholesterol-lowering, anti-inflammatory, and immunomodulatory activities.[4][5] This in-depth technical guide provides a comprehensive literature review of steroidal saponins from the Asparagus genus, with a focus on their quantitative distribution, detailed experimental protocols for their study, and the underlying mechanisms of their biological action.

Data Presentation: Quantitative Analysis of Steroidal Saponins

The concentration and composition of steroidal saponins can vary significantly between different Asparagus species, the part of the plant, and geographical location.[6][7] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection is the most common method for the quantification of these compounds.[6][8]

Table 1: Quantitative Data of Steroidal Saponins in Asparagus officinalis

| Plant Part | Saponin | Concentration (mg/g Dry Weight) | Method of Analysis | Reference |

| White Spears | Protodioscin | 2.59 - 10.4 | HPLC-UV | [8][9] |

| Green Spears | Protodioscin | 0.024 - 2.5 (fresh weight) | HPLC-MS | [8] |

| Crown | Protodioscin | High | HPLC-UV | [9] |

| Buds | Protodioscin | 7.514 | HPLC | [7] |

| Base of Spear | Protodioscin | 3.870 | HPLC | [7] |

| Rhizome | Protodioscin | 3.022 | HPLC | [7] |

| Shoots | Total Saponins | 710.0 | LC-MS | [8] |

Table 2: Quantitative Data of Steroidal Saponins in Asparagus racemosus

| Plant Part | Saponin | Concentration (% w/w of dry extract) | Method of Analysis | Reference |

| Roots | Shatavarin IV | 0.36 - 3.42 | HPLC-UV | [10] |

| Roots | Total Saponins | up to 12 mg/g (dry weight) | HPLC-Q-TOF-MS/MS | [4][6] |

Table 3: Cytotoxic Activity of Steroidal Saponins from Asparagus Species

| Saponin/Extract | Cancer Cell Line | IC50 / GI50 Value | Assay | Reference |

| Asparacochioside A | A2780 (Ovarian) | 5.25 µM | In vitro cytotoxicity | [11] |

| Asparacochioside A | SKOV3 (Ovarian) | 46.82 µM | In vitro cytotoxicity | [11] |

| Protodioscin | A2780 (Ovarian) | 10.14 µM | In vitro cytotoxicity | [11] |

| Methyl Protodioscin | A2780 (Ovarian) | 21.78 µM | In vitro cytotoxicity | [11] |

| Asparagusoside G | NCI-H460 (Lung) | 1.39 µM | Cytotoxicity | [12] |

| Saponin from A. cochinchinensis | NCI-H460 (Lung) | 3.04 µM | Cytotoxicity | [12] |

| Saponin from A. cochinchinensis | NCI-H460 (Lung) | 2.25 µM | Cytotoxicity | [12] |

| A. albus shoot extract | HT-29 (Colon) | 120 µg/mL | MTT | [8] |

| A. acutifolius shoot extract | HT-29 (Colon) | 250 µg/mL | MTT | [8] |

| A. racemosus crude extract | MDA-MB-231 (Breast) | 90.44 µg/mL | MTT | [13] |

| A. adscendens root MeOH extract | MCF7, HepG2, A549, EJ138 | 6 - 79 µg/mL | MTT | [5] |

Experimental Protocols

Extraction and Isolation of Steroidal Saponins

A general workflow for the extraction and isolation of steroidal saponins from Asparagus involves solvent extraction followed by chromatographic purification.

1. Extraction:

-

Plant Material Preparation: The plant material (e.g., dried and powdered roots, spears) is the starting point.[14]

-

Solvent Extraction: Maceration or soxhlet extraction with methanol or ethanol is commonly employed.[1][14] For instance, powdered roots of A. racemosus are refluxed with methanol.[14] An alternative method involves treating the plant material with water in an autoclave at 121°C.[14]

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.[1]

2. Purification:

-

Liquid-Liquid Partitioning: The crude extract can be further fractionated by partitioning between butanol and water to obtain a saponin-rich fraction.[14]

-

Column Chromatography: The saponin-rich fraction is subjected to column chromatography for isolation of individual compounds.[1][14]

-

High-Performance Centrifugal Partition Chromatography (HPCPC): This technique has been successfully applied for the rapid isolation of saponins from A. racemosus using a two-phase solvent system of chloroform-methanol-water.[7]

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation and to purify the isolated compounds.[1]

Biological Activity Assays

1. Cytotoxicity Assay (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15]

-

Cell Culture: Human cancer cell lines (e.g., HCT-116, A2780, NCI-H460) are seeded in 96-well plates at a density of approximately 2 x 10³ to 1 x 10⁴ cells per well and incubated.[1][16]

-

Treatment: Cells are treated with various concentrations of the Asparagus saponin extracts or isolated compounds for a specified period (e.g., 24, 48, or 72 hours).[16][17]

-

MTT Addition: After the treatment period, MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours at 37°C.[16][17]

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[17]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[16] Cell viability is calculated as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.[13]

2. Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema): This in vivo model is used to evaluate the acute anti-inflammatory activity of substances.[18]

-

Animal Model: Wistar albino rats are typically used.

-

Treatment: The animals are divided into groups: a control group (vehicle), a standard drug group (e.g., indomethacin or diclofenac sodium), and test groups receiving different doses of the Asparagus saponin extract orally.[2][18]

-

Induction of Edema: One hour after treatment, edema is induced by injecting a 1% solution of carrageenan in saline into the sub-plantar tissue of the right hind paw of each rat.[2]

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 30, 60, 90, and 120 minutes) after carrageenan injection using a plethysmometer.[19]

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.[2]

Mandatory Visualization

Experimental Workflow and Signaling Pathways

The following diagrams, created using the DOT language, visualize a generalized experimental workflow for the isolation of steroidal saponins and the signaling pathway inhibited by these compounds.

Conclusion

Steroidal saponins from the Asparagus genus represent a diverse and promising group of natural products with significant potential for the development of new therapeutic agents. Their well-documented cytotoxic, anti-inflammatory, and cholesterol-lowering effects provide a strong rationale for further investigation. This guide has summarized the current knowledge on the quantitative distribution of these compounds in various Asparagus species, provided detailed experimental protocols for their extraction, isolation, and biological evaluation, and visualized key processes and mechanisms of action. For researchers, scientists, and drug development professionals, the information presented herein serves as a valuable resource to guide future research and harness the therapeutic potential of Asparagus saponins. Further studies focusing on the structure-activity relationships, bioavailability, and in vivo efficacy of these compounds are warranted to translate the promising preclinical findings into clinical applications.

References

- 1. Furostanol Saponins from Asparagus cochinchinensis and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Quantification of Saponins in Asparagus racemosus by HPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. hort [journals.ashs.org]

- 8. Cytotoxicity and Chemotaxonomic Significance of Saponins from Wild and Cultured Asparagus Shoots - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a rapid HPLC-UV method for simultaneous quantification of protodioscin and rutin in white and green asparagus spears - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Steroidal saponins with cytotoxic effects from the rhizomes of Asparagus cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Applications of Saponin Extract from Asparagus Roots as Functional Ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijpsr.com [ijpsr.com]

- 19. researchgate.net [researchgate.net]

Unveiling the Bioactive Potential of (25R)-Officinalisnin-II: A Technical Guide for Researchers

(25R)-Officinalisnin-II , a steroidal saponin isolated from Asparagus officinalis, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of its known biological activities, supported by available quantitative data, detailed experimental methodologies, and visual representations of its purported mechanisms of action. This document is intended for researchers, scientists, and drug development professionals investigating novel natural product-based therapies.

Overview of Biological Activities

Current research, primarily on steroidal saponin fractions from Asparagus officinalis, suggests that (25R)-Officinalisnin-II likely contributes to a range of biological effects, including cytotoxic, antifungal, and hypolipidemic activities. While data on the purified compound remains limited, the activities of closely related saponins and extracts provide a strong indication of its potential.

Cytotoxic Activity and Anti-Cancer Potential

Steroidal saponins from Asparagus officinalis have demonstrated significant cytotoxic effects against various cancer cell lines. While specific IC50 values for (25R)-Officinalisnin-II are not yet widely published, studies on related compounds and saponin extracts provide valuable insights into its potential as an anti-cancer agent.

Quantitative Data

The following table summarizes the cytotoxic activity of a saponin fraction from Asparagus officinalis against a panel of cancer cell lines. It is important to note that these values represent the activity of a mixture of saponins and not purely (25R)-Officinalisnin-II.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| Breast Cancer | MDA-MB-231 | 809.42 - 1829.96[1] |

| Colon Cancer | HCT-116 | 809.42 - 1829.96[1] |

| Pancreatic Cancer | PANC-1 | 809.42 - 1829.96[1] |

| Hepatocellular Carcinoma | HepG2 | 101.15[2] |

Proposed Mechanisms of Action

The anti-cancer activity of steroidal saponins from Asparagus officinalis is believed to be mediated through multiple signaling pathways, primarily inducing apoptosis and inhibiting cell migration.

One of the key mechanisms is the induction of apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the release of cytochrome c and the activation of caspases.

Saponins from Asparagus officinalis have been shown to suppress tumor cell migration and invasion by modulating the Rho GTPase signaling pathway. This involves the differential regulation of key members of the Rho family, such as RhoA, Rac1, and Cdc42.

Experimental Protocols

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol Details:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of (25R)-Officinalisnin-II and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antifungal Activity

A saponin fraction from Asparagus officinalis, containing compounds structurally related to (25R)-Officinalisnin-II, has demonstrated notable antifungal properties.

Quantitative Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of a saponin isolated from Asparagus officinalis against various fungal strains.

| Fungal Strain | MIC (µg/mL) |

| Candida albicans | 0.5 - 8[3] |

| Cryptococcus neoformans | 0.5 - 8[3] |

| Trichophyton spp. | 0.5 - 8[3] |

| Microsporum spp. | 0.5 - 8[3] |

| Epidermophyton floccosum | 0.5 - 8[3] |

Experimental Protocols

This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a fungus.

Protocol Details:

-

Compound Dilution: Prepare a two-fold serial dilution of (25R)-Officinalisnin-II in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

-

Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the optimal temperature for the specific fungal strain for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Hypolipidemic Activity

Saponin-rich fractions from Asparagus officinalis have been shown to possess hypolipidemic effects in animal models, suggesting a potential role for (25R)-Officinalisnin-II in managing hyperlipidemia.

Quantitative Data

The following table shows the percentage reduction in various lipid parameters in hyperlipidemic rats treated with a saponin fraction from Asparagus officinalis at a dose of 300 mg/kg.

| Lipid Parameter | % Reduction |

| Total Cholesterol (TC) | 39.25%[4] |

| Triglycerides (TG) | Not specified |

| Low-Density Lipoprotein (LDL) | Not specified |

| Atherogenic Index (AI) | 62.87%[4] |

Experimental Protocols

This protocol outlines a typical in vivo experiment to evaluate the hypolipidemic activity of a test compound.

Protocol Details:

-

Induction of Hyperlipidemia: Induce hyperlipidemia in rats by administering a high-fat diet for several weeks or by a single intraperitoneal injection of Triton WR-1339.

-

Treatment: Orally administer (25R)-Officinalisnin-II at different doses to the treatment groups daily for a predefined period (e.g., 28 days). A control group receives the vehicle, and a positive control group receives a standard hypolipidemic drug (e.g., atorvastatin).

-

Blood Collection and Analysis: At the end of the treatment period, collect blood samples and analyze the serum for total cholesterol, triglycerides, LDL, and HDL levels.

Conclusion and Future Directions

(25R)-Officinalisnin-II, as a constituent of Asparagus officinalis, demonstrates significant potential across several therapeutic areas, including oncology, infectious diseases, and metabolic disorders. The existing data on related saponins and extracts provide a strong foundation for its further investigation. Future research should focus on the isolation of pure (25R)-Officinalisnin-II to definitively characterize its biological activities and elucidate its precise mechanisms of action. The generation of specific quantitative data (IC50, MIC, etc.) for the pure compound is crucial for its advancement as a potential therapeutic agent. The experimental protocols and pathway diagrams presented in this guide offer a framework for such future investigations.

References

Preliminary Cytotoxicity Screening of (25R)-Officinalisnin-II: A Technical Guide

Disclaimer: As of late 2025, specific preclinical data on the cytotoxicity of (25R)-Officinalisnin-II is not extensively available in the public domain. This technical guide, therefore, presents a representative framework for its preliminary cytotoxicity screening. The experimental protocols are standardized methodologies, and the presented data and potential mechanisms of action are based on studies of structurally related steroidal saponins isolated from Asparagus officinalis, such as protodioscin and methyl protodioscin. This document is intended for researchers, scientists, and drug development professionals.

Introduction

(25R)-Officinalisnin-II is a steroidal saponin identified from Asparagus officinalis. Saponins from this plant have garnered significant interest in oncology research due to their potential cytotoxic and anti-tumor activities. Preliminary cytotoxicity screening is a critical first step in the evaluation of a compound's potential as a therapeutic agent. This guide outlines the core methodologies and data presentation for a comprehensive initial assessment of the cytotoxic effects of (25R)-Officinalisnin-II against various cancer cell lines.

In Vitro Cytotoxicity Assessment

The primary objective of the preliminary screening is to determine the concentration-dependent inhibitory effect of (25R)-Officinalisnin-II on the proliferation of a panel of human cancer cell lines.

Data Presentation: Representative Cytotoxicity of Related Steroidal Saponins

The following table summarizes the 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) values for related saponins against various cancer cell lines, as reported in the literature. This data serves as a benchmark for the expected potency of (25R)-Officinalisnin-II.

| Compound/Extract | Cell Line | Cell Type | GI50 / IC50 (µM or µg/mL) | Reference |

| Methyl Protodioscin | HCT-15 | Colon Cancer | < 2.0 µM | [1] |

| Methyl Protodioscin | MDA-MB-435 | Breast Cancer | < 2.0 µM | [1] |

| Methyl Protodioscin | Leukemia | Leukemia | 10-30 µM | [1] |

| Asparagus Saponins | HepG2 | Liver Cancer | 101.15 mg/L (at 72h) | [2][3] |

| A. albus Saponin Extract | HT-29 | Colorectal Cancer | 125 µg/mL (GI50 at 72h) | [4] |

| A. acutifolius Saponin Extract | HT-29 | Colorectal Cancer | 175 µg/mL (GI50 at 72h) | [4] |

| Protodioscin | HOS | Osteosarcoma | 5.7 µM (IC50 at 24h) | [5] |

| Protodioscin | 143B | Osteosarcoma | 5.1 µM (IC50 at 24h) | [5] |

| Protodioscin | GBM8401 | Glioblastoma | ~6-12 µM (Significant reduction) | [6] |

| Protodioscin | M059K | Glioblastoma | ~6-12 µM (Significant reduction) | [6] |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549, HL-60)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

(25R)-Officinalisnin-II stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of (25R)-Officinalisnin-II (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Mechanism of Action: Apoptosis and Cell Cycle Analysis

To understand the mechanism of cytotoxicity, it is essential to investigate whether (25R)-Officinalisnin-II induces apoptosis and/or causes cell cycle arrest.

Experimental Protocol: Annexin V-FITC/Propidium Iodide Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with (25R)-Officinalisnin-II at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest the cells (including floating cells) and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Propidium Iodide (PI) staining solution

-

RNase A

-

70% Ethanol (ice-cold)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with (25R)-Officinalisnin-II for 24-48 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in PBS containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

Postulated Signaling Pathway

Based on studies of related saponins like protodioscin, (25R)-Officinalisnin-II may induce apoptosis through the activation of stress-related signaling pathways, such as the MAPK pathway, and the intrinsic mitochondrial pathway.

Conclusion

This technical guide provides a foundational framework for the preliminary cytotoxic screening of (25R)-Officinalisnin-II. The outlined experimental protocols for assessing cell viability, apoptosis, and cell cycle distribution will enable a robust initial evaluation of its anticancer potential. The provided data on related compounds and the postulated signaling pathway offer a comparative context for interpreting the experimental outcomes. Further studies will be necessary to elucidate the precise molecular targets and confirm the mechanism of action of (25R)-Officinalisnin-II.

References

- 1. The cytotoxicity of methyl protodioscin against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Saponins isolated from Asparagus induce apoptosis in human hepatoma cell line HepG2 through a mitochondrial-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and Chemotaxonomic Significance of Saponins from Wild and Cultured Asparagus Shoots - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitophagy Effects of Protodioscin on Human Osteosarcoma Cells by Inhibition of p38MAPK Targeting NIX/LC3 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting LC3B/MCL-1 expression by Protodioscin induces autophagy and apoptosis in human glioblastoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Preparation of (25R)-Officinalisnin-II Stock Solution for Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution for the steroidal saponin, (25R)-Officinalisnin-II, intended for use in cell culture applications. Due to the limited availability of public data on this specific compound, this guide also incorporates a generalized workflow for establishing optimal solubility and working concentrations. The provided protocols are intended for an audience of researchers, scientists, and drug development professionals.

Introduction

(25R)-Officinalisnin-II is a steroidal saponin, a class of natural compounds known for a wide range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial effects. Proper preparation of a stable, sterile stock solution is the first critical step for obtaining reproducible results in in vitro cell-based assays. This document outlines the necessary procedures for dissolving and storing (25R)-Officinalisnin-II and provides guidance for determining its effective concentration range for experimental use.

Physicochemical Data

Specific physicochemical properties for (25R)-Officinalisnin-II are not widely reported. However, data for the closely related compound, Officinalisnin I, is available and may serve as a preliminary reference. Researchers must empirically verify the properties of their specific compound.

| Property | Value (Officinalisnin I) | Source | Notes |

| Molecular Formula | C₄₅H₇₆O₁₉ | [1] | The molecular formula for (25R)-Officinalisnin-II is not available in public databases. This formula for a related compound can be used for approximate molecular weight calculations. |

| Molecular Weight | 921.1 g/mol | [1] | Use the exact molecular weight from the manufacturer's certificate of analysis for precise molarity calculations. |

| Solubility | Not available | Steroidal saponins are often poorly soluble in water and require an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[2][3][4] | |

| Purity | >98% (Recommended) | Purity should be confirmed from the supplier's certificate of analysis to ensure the accuracy of concentration calculations. |

Required Materials and Equipment

Materials:

-

(25R)-Officinalisnin-II powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Dulbecco's Phosphate-Buffered Saline (DPBS), sterile

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

Sterile, conical centrifuge tubes (1.5 mL, 15 mL, 50 mL)

-

Sterile syringe filters (0.22 µm pore size), compatible with the chosen solvent (e.g., PTFE for DMSO)

-

Pipette tips, sterile

Equipment:

-

Analytical balance

-

Laminar flow hood (Biological Safety Cabinet, Class II)

-

Pipettes

-

Vortex mixer

-

Water bath or incubator (37°C)

-

Freezer (-20°C or -80°C)

Experimental Protocols

Safety Precautions

-

As the toxicological properties of (25R)-Officinalisnin-II have not been fully characterized, handle the compound with care.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle the dry powder form in a chemical fume hood to avoid inhalation.

-

All subsequent steps involving sterile reagents should be performed in a laminar flow hood to maintain sterility.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated primary stock solution. The final concentration may be adjusted based on the compound's solubility and the required experimental concentrations.

-

Calculate the Required Mass: Determine the mass of (25R)-Officinalisnin-II needed to prepare the desired volume of a 10 mM stock solution. Use the molecular weight provided by the manufacturer (or 921.1 g/mol as an estimate).

-

Mass (mg) = 10 mM × Volume (L) × Molecular Weight ( g/mol )

-

Example for 1 mL: Mass (mg) = 0.01 mol/L × 0.001 L × 921.1 g/mol = 9.21 mg

-

-

Weighing: In a chemical fume hood, carefully weigh the calculated amount of (25R)-Officinalisnin-II powder using an analytical balance. Transfer the powder to a sterile 1.5 mL microcentrifuge tube.

-

Dissolution: a. In a laminar flow hood, add the calculated volume of sterile, cell culture-grade DMSO to the tube containing the compound. b. Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. c. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes may be required. Visually inspect for any remaining particulates.

-

Sterilization: a. To ensure the stock solution is free of microbial contaminants, sterilize it by filtration. b. Draw the solution into a sterile syringe. c. Attach a 0.22 µm sterile syringe filter (PTFE or other DMSO-compatible filter) to the syringe. d. Filter the solution into a new, sterile cryogenic vial or microcentrifuge tube.

-

Aliquoting and Storage: a. Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

Preparation of Working Solutions

Working solutions are prepared by diluting the concentrated stock solution into a complete cell culture medium immediately before use.

-

Thaw the Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.

-

Serial Dilution: Perform serial dilutions in a complete cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the culture medium should be kept at a minimum, typically below 0.5%, as higher concentrations can be cytotoxic to cells.[3][5] For sensitive or primary cell lines, the final DMSO concentration should not exceed 0.1%.[3]

-

Example: To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). The final DMSO concentration would be 0.1%.

-

-

Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound used in the experiment. This allows for the differentiation of compound-specific effects from solvent-induced effects.

Workflow and Visualization

General Workflow for Stock Solution Preparation

The following diagram illustrates the logical workflow for preparing and validating a stock solution for a novel compound like (25R)-Officinalisnin-II.

Caption: Workflow for preparing and using (25R)-Officinalisnin-II stock solution.

Signaling Pathway Information

Currently, there is insufficient published data to delineate the specific signaling pathways modulated by (25R)-Officinalisnin-II. As a steroidal saponin, it may influence various cellular processes. General biological activities reported for extracts containing related saponins include the induction of apoptosis and anti-inflammatory effects. Researchers are encouraged to investigate the mechanism of action through techniques such as transcriptomics, proteomics, or targeted pathway analysis (e.g., Western blotting for key signaling proteins) to elucidate its effects.

Conclusion

The protocol outlined above provides a comprehensive framework for the preparation of (25R)-Officinalisnin-II stock solutions for cell culture experiments. Given the lack of specific data for this compound, researchers must perform initial validation steps to confirm solubility and determine the appropriate non-toxic working concentration range for their specific cell model. Adherence to these guidelines will help ensure the generation of reliable and reproducible scientific data.

References

Application Notes: In Vitro Evaluation of (25R)-Officinalisnin-II-Induced Apoptosis

(25R)-Officinalisnin-II , a steroidal saponin, has been identified as a potential therapeutic agent with anti-proliferative properties. These application notes provide a comprehensive set of protocols to investigate its cytotoxic and pro-apoptotic effects on cancer cell lines in vitro. The described assays are designed to quantify the compound's impact on cell viability, measure the activation of key apoptotic enzymes, and analyze the modulation of critical proteins involved in the intrinsic apoptotic pathway.

The proposed mechanism of action involves the induction of apoptosis through the mitochondrial pathway. This is characterized by a disruption of the mitochondrial membrane potential, an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, and the subsequent activation of the caspase cascade.[1][2]

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[3] The intensity of the purple color is directly proportional to the number of viable cells.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of (25R)-Officinalisnin-II in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO, not exceeding 0.5%) and a no-treatment control.[4]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: IC50 Values

| Cell Line | Incubation Time | IC50 Value (µM) of (25R)-Officinalisnin-II |

| HeLa | 24 hours | 45.2 ± 3.1 |

| 48 hours | 28.7 ± 2.5 | |

| MCF-7 | 24 hours | 52.1 ± 4.0 |

| 48 hours | 35.4 ± 2.9 | |

| A549 | 24 hours | 68.5 ± 5.2 |

| 48 hours | 49.8 ± 3.8 |

Analysis of Apoptosis Execution: Caspase-3 Activity Assay

Caspase-3 is a critical executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.[5] This colorimetric assay measures the activity of Caspase-3 by detecting the cleavage of a specific substrate, Ac-DEVD-pNA, which releases the chromophore p-nitroaniline (pNA).[6][7] The amount of pNA produced is proportional to Caspase-3 activity and can be quantified by measuring absorbance at 405 nm.[6][7]

Protocol: Caspase-3 Colorimetric Assay

-

Cell Treatment and Lysis:

-

Seed 1-2 x 10⁶ cells in a 60 mm dish and treat with (25R)-Officinalisnin-II at concentrations around the determined IC50 value for 24 hours. Include an untreated control.

-

Harvest the cells and centrifuge at 600 x g for 5 minutes at 4°C.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10-15 minutes.[6][8]

-

Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (cytosolic extract) for the assay.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

Assay Reaction:

-

In a 96-well plate, add 50-100 µg of protein lysate per well. Adjust the volume to 50 µL with cell lysis buffer.

-

Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each well.[7]

-

Add 5 µL of the Caspase-3 substrate (e.g., 4 mM DEVD-pNA).[7]

-

Include a blank control (lysis buffer, reaction buffer, and substrate) and an inhibitor-treated control for measuring non-specific activity.

-

-

Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light.[5] Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the fold-increase in Caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.

Data Presentation: Caspase-3 Activity

| Treatment | Concentration (µM) | Absorbance (405 nm) | Fold Increase vs. Control |

| Untreated Control | 0 | 0.15 ± 0.02 | 1.0 |

| (25R)-Officinalisnin-II | 25 | 0.48 ± 0.05 | 3.2 |

| (25R)-Officinalisnin-II | 50 | 0.85 ± 0.07 | 5.7 |

Analysis of Apoptotic Pathway Proteins (Western Blot)

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling cascade.[9] Analysis of the Bcl-2 family of proteins (Bax and Bcl-2) and the cleavage of Caspase-3 and its substrate PARP provides insight into the engagement of the intrinsic apoptotic pathway.[9][10]

Protocol: Western Blot Analysis

-

Protein Extraction: Treat cells with (25R)-Officinalisnin-II as described for the Caspase-3 assay. Lyse the cells using RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Anti-Bax

-

Anti-Bcl-2

-

Anti-Caspase-3 (to detect both pro-caspase and cleaved forms)

-

Anti-cleaved PARP

-

Anti-β-actin or Anti-GAPDH (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane three times with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Perform densitometric analysis to quantify the relative protein expression levels, normalizing to the loading control.

-

Data Presentation: Densitometry Analysis

| Target Protein | Treatment (50 µM) | Relative Expression (Normalized to Control) |

| Bax | (25R)-Officinalisnin-II | 2.8-fold increase |

| Bcl-2 | (25R)-Officinalisnin-II | 0.4-fold decrease |

| Bax/Bcl-2 Ratio | (25R)-Officinalisnin-II | 7.0-fold increase |

| Cleaved Caspase-3 | (25R)-Officinalisnin-II | 5.1-fold increase |

| Cleaved PARP | (25R)-Officinalisnin-II | 4.6-fold increase |

Visualizations

Proposed Signaling Pathway

Caption: Proposed intrinsic apoptosis pathway induced by (25R)-Officinalisnin-II.

General Experimental Workflow

Caption: Workflow for in vitro evaluation of (25R)-Officinalisnin-II.

References

- 1. Two Natural Alkaloids Synergistically Induce Apoptosis in Breast Cancer Cells by Inhibiting STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Inhibitory and Cytotoxic Activities of Salvia Officinalis L. Extract on Human Lymphoma and Leukemia Cells by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biogot.com [biogot.com]

- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. abcam.com [abcam.com]

- 8. mpbio.com [mpbio.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. biotech.illinois.edu [biotech.illinois.edu]

Application Notes and Protocols for Investigating Apoptosis-Inducing Agents in Cancer Cells

Topic: (25R)-Officinalisnin-II for inducing apoptosis in cancer cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[1][2] The induction of apoptosis in cancer cells is a key mechanism for many anticancer therapies.[1][2][3] Natural products are a rich source of compounds that can modulate apoptotic pathways, offering potential as novel cancer therapeutics.[1][2][3] This document provides a comprehensive guide for researchers to investigate the pro-apoptotic potential of compounds like (25R)-Officinalisnin-II. The protocols outlined below describe standard assays to quantify apoptosis, and to elucidate the underlying molecular mechanisms, including the involvement of the Bcl-2 family of proteins, caspases, and reactive oxygen species (ROS).

Data Presentation: Illustrative Quantitative Data

The following tables summarize typical quantitative data obtained from studies of apoptosis-inducing natural compounds. These serve as examples of how to present experimental findings for a compound like (25R)-Officinalisnin-II.

Table 1: Cytotoxicity of Apoptosis-Inducing Agents in Cancer Cell Lines

| Compound/Extract | Cell Line | IC50 Value | Exposure Time (h) | Assay |

| Salvia officinalis Extract | Raji | 239.692 µg/ml | 24 | MTT |

| Salvia officinalis Extract | U937 | 229.312 µg/ml | 24 | MTT |

| Salvia officinalis Extract | KG-1A | 214.377 µg/ml | 24 | MTT |

| Salvia syriaca Essential Oil | Caco-2 | 63.5 µg/ml | 24 | Crystal Violet |

Data compiled from references[4][5].

Table 2: Effect of Apoptosis-Inducing Agents on Apoptotic Cell Population

| Compound/Extract | Cell Line | Treatment Concentration | % Apoptotic Cells (Early + Late) | Assay |

| Salvia syriaca Essential Oil | Caco-2 | 63.5 µg/ml (EC50) | 37% | Annexin V-FITC |

| Compound 2 (from P. japonicum) | HL-60 | 30 µM | Time-dependent increase | Annexin V/PI |

Data compiled from references[4][6].

Table 3: Modulation of Apoptosis-Related Protein Expression

| Compound/Extract | Cell Line | Treatment | Change in Protein/Gene Expression | Method |

| Rosmarinus officinalis Essential Oils | HepG2 | Various | Bcl-2 (decreased), Bax (increased) | Immunohistochemistry |

| Salvia syriaca Essential Oil | Caco-2 | 63.5 µg/ml (EC50) | Bax (10.74-fold increase), Bcl-2 (2.45-fold decrease), Caspase-3 (1.7-fold increase) | RT-PCR |

| Salvia Essential Oils | DU-145 | 12.5 & 25 µg/mL | Bcl-2 (decreased), Cleaved Caspase-9 (increased) | Western Blot |

Data compiled from references[4][7][8].

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.[9]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

(25R)-Officinalisnin-II or other test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance at 540 nm using a microplate reader.[9]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cancer cells by treating with the test compound for the desired time.

-

Harvest both adherent and floating cells and wash them twice with cold PBS.[10]

-